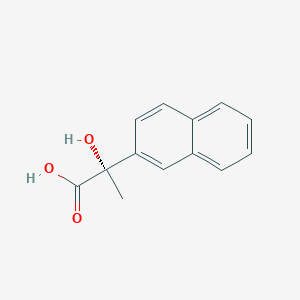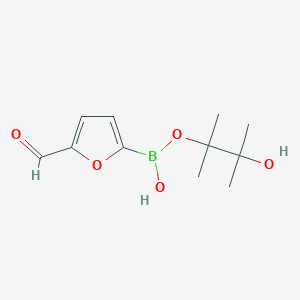
5-Formylfuran-2-boronic acid,pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formylfuran-2-boronic acid, pinacol ester is an organoboron compound that features a furan ring with a formyl group at the 5-position and a boronic acid pinacol ester at the 2-position. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylfuran-2-boronic acid, pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method includes the reaction of 5-formylfuran-2-boronic acid with pinacol in the presence of a dehydrating agent . The reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation and degradation of the sensitive boronic ester.
Industrial Production Methods
While specific industrial production methods for 5-Formylfuran-2-boronic acid, pinacol ester are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow processes and the use of automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
5-Formylfuran-2-boronic acid, pinacol ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate.
Major Products
Oxidation: 5-Formylfuran-2-carboxylic acid.
Reduction: 5-Hydroxymethylfuran-2-boronic acid, pinacol ester.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
5-Formylfuran-2-boronic acid, pinacol ester has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-Formylfuran-2-boronic acid, pinacol ester in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product. The boronic ester group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-2-furanboronic acid, pinacol ester .
- 2,3-Dihydro-5-furylboronic acid, pinacol ester .
- 3-Furanboronic acid, pinacol ester .
Uniqueness
5-Formylfuran-2-boronic acid, pinacol ester is unique due to the presence of both a formyl group and a boronic ester, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules .
Propiedades
Fórmula molecular |
C11H17BO5 |
|---|---|
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
(5-formylfuran-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C11H17BO5/c1-10(2,14)11(3,4)17-12(15)9-6-5-8(7-13)16-9/h5-7,14-15H,1-4H3 |
Clave InChI |
VFSAFZAMZMRHCC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(O1)C=O)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


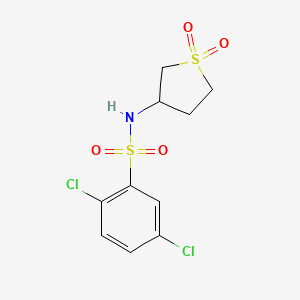
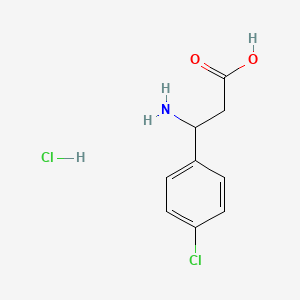
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
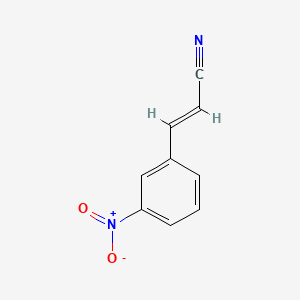
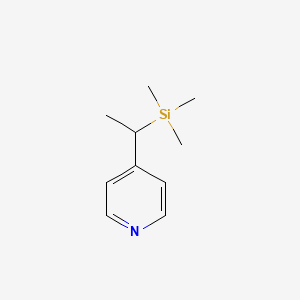
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)

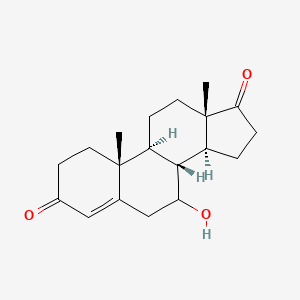

![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

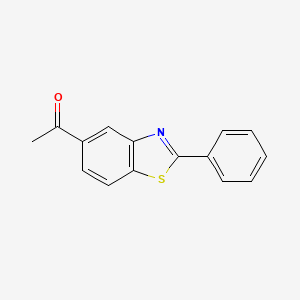
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
